molecular formula C11H14N4O5 B1208038 6-Methoxypurine arabinoside CAS No. 91969-06-1

6-Methoxypurine arabinoside

Cat. No.: B1208038
CAS No.: 91969-06-1
M. Wt: 282.25 g/mol
InChI Key: UQQHOWKTDKKTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypurine arabinoside: is a synthetic nucleoside analog that has shown significant antiviral activity, particularly against varicella-zoster virus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypurine arabinoside typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypurine arabinoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized purine derivatives, while substitution can introduce different functional groups at the 6-position .

Mechanism of Action

6-Methoxypurine arabinoside exerts its antiviral effects by inhibiting the replication of varicella-zoster virus. The compound is selectively phosphorylated by viral thymidine kinase, which converts it into its active triphosphate form. This active form then inhibits viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting viral replication .

Comparison with Similar Compounds

Uniqueness: 6-Methoxypurine arabinoside is unique in its high selectivity and potency against varicella-zoster virus. Unlike other nucleoside analogs, it is not phosphorylated by mammalian nucleoside kinases, which reduces its cytotoxicity and enhances its therapeutic index .

Properties

CAS No.

91969-06-1

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3

InChI Key

UQQHOWKTDKKTHO-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Synonyms

6-methoxypurine arabinoside
9-(beta-arabinosyl)-6-methoxy-9-purine
ara-M

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.